molecular formula C17H19N3O3 B363532 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide CAS No. 920114-44-9

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide

Cat. No.: B363532
CAS No.: 920114-44-9
M. Wt: 313.35g/mol
InChI Key: GEJDCJZBMPBYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-Ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide is a synthetic chemical compound designed for pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores: a benzimidazole core and a furan carboxamide moiety. The benzimidazole nucleus is a fused heterocyclic ring system known for its remarkable versatility and wide array of pharmacological activities, acting as a structural isostere of naturally occurring nucleotides . This allows benzimidazole derivatives to interact effectively with various biopolymers in living systems, including enzymes and receptors . Benzimidazole-based compounds have demonstrated significant potential in diverse therapeutic areas, such as antimicrobial , anticancer , anti-inflammatory , and antiviral agents . The specific substitution pattern on the benzimidazole core, including the 2-ethoxyethyl side chain and the furylcarboxamide group at the 2-position, is critical for modulating the compound's physicochemical properties, binding affinity, and overall biological profile. This makes this compound a valuable intermediate for medicinal chemistry programs aimed at developing novel therapeutic agents. It is ideal for screening against biological targets known to interact with benzimidazoles, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDCJZBMPBYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The most common method involves cyclizing o-phenylenediamine with a carbonyl source under acidic conditions. For example, PMC9090388 details the preparation of N-substituted benzimidazoles via refluxing o-phenylenediamine derivatives with SnCl₂·2H₂O in methanol and concentrated HCl. Adapting this protocol:

  • o-Phenylenediamine (10 mmol) is dissolved in methanol (30 mL) and HCl (12 M, 10 mL).

  • 2-Ethoxyethyl bromide (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours to form N-(2-ethoxyethyl)-o-phenylenediamine.

  • The intermediate is cyclized by refluxing with SnCl₂·2H₂O (3 equiv) in HCl (6 M) for 2 hours, yielding 1-(2-ethoxyethyl)benzimidazole.

Key Parameters :

  • Temperature : Reflux (80–100°C) for cyclization.

  • Workup : Neutralization with NaOH (pH 14), extraction with ethyl acetate, and column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Nitro Group Reduction and Alkylation

An alternative route from US4152522A involves nitro-group reduction followed by alkylation:

  • 2-Nitroaniline is thiocyanated with NH₄SCN and Br₂ in acetic acid to form 2-thiocyano-4-nitroaniline.

  • Alkylation with 2-ethoxyethyl bromide in the presence of NaCN and tetrabutylammonium chloride yields 2-ethoxyethylthio-4-nitroaniline.

  • Reduction with Na₂S·9H₂O at 80°C produces 2-ethoxyethylthio-o-phenylenediamine, which is cyclized with BrCN in acetonitrile/HCl to form the benzimidazole.

Advantages : Higher regioselectivity for 1-substitution, albeit with additional steps for nitro-group manipulation.

The Mannich reaction enables the introduction of the methylene (-CH₂-) linker between the benzimidazole and the carboxamide group. IJPER50(3)16 demonstrates this using benzimidazoles, formaldehyde, and benzamide under acidic conditions:

  • 1-(2-Ethoxyethyl)benzimidazole (10 mmol) is dissolved in ethanol (50 mL).

  • Formaldehyde (37%, 12 mmol) and 2-furancarboxamide (10 mmol) are added sequentially.

  • The pH is adjusted to 3.5 with HCl, and the mixture is refluxed at 80°C for 12 hours.

Mechanistic Insight :

  • The reaction proceeds via iminium ion formation at the benzimidazole’s 2-position, followed by nucleophilic attack by the carboxamide’s nitrogen.

  • Yield : 65–75% after recrystallization from ethanol.

Synthesis of 2-Furylcarboxamide

The 2-furylcarboxamide moiety is synthesized from furoic acid through acyl chloride intermediacy, as described in CN106674166A :

Preparation of Furoyl Chloride

  • Furoic acid (1 mol) and furoyl chloride (0.5 mol, as solvent) are heated to 60°C.

  • Phosgene (1.2 mol) is introduced under N₂, with catalytic DMF (0.1% w/w).

  • After 4 hours, the mixture is vacuum-distilled to isolate furoyl chloride (purity >99.9%).

Formation of 2-Furancarboxamide

  • Furoyl chloride (1 mol) is added dropwise to NH₃ (aq, 28%) at 0°C.

  • The precipitate is filtered and recrystallized from water, yielding 2-furancarboxamide (85% yield).

Final Coupling and Purification

The target compound is assembled via a two-step sequence:

Mannich Reaction Optimization

  • Solvent : Ethanol minimizes side reactions compared to DMF or THF.

  • Catalyst : HCl (pH 3.5) accelerates iminium ion formation without degrading the furan ring.

Purification

  • Column Chromatography : SiO₂ with CH₂Cl₂/MeOH (95:5) removes unreacted benzimidazole and carboxamide.

  • Crystallization : Ethanol/water (1:1) yields pure N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide as white crystals.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.58–7.12 (m, 4H, benzimidazole-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂), 3.72 (q, J = 7.0 Hz, 2H, OCH₂), 1.21 (t, J = 7.0 Hz, 3H, CH₃).

  • HRMS : m/z calculated for C₁₈H₂₀N₃O₃ [M+H]⁺: 326.1504; found: 326.1501.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Nitro Reduction Mannich Reaction
Yield 55–60%45–50%65–75%
Reaction Time 6–8 hours12–14 hours10–12 hours
Regioselectivity ModerateHighHigh
Scalability Pilot-scale feasibleRequires toxic reagentsLab-scale optimized

Challenges and Mitigation Strategies

  • Furan Ring Sensitivity :

    • The furan ring is prone to oxidation under acidic conditions. Using low temperatures (0–5°C) during furoyl chloride synthesis minimizes degradation.

  • Mannich Reaction Byproducts :

    • Excess formaldehyde leads to bis-alkylation. Stoichiometric control (1:1:1 ratio of benzimidazole:formaldehyde:carboxamide) suppresses this.

  • Phosgene Handling :

    • Substituting phosgene with triphosgene in furoyl chloride synthesis improves safety without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and protein receptors, which can lead to various biological effects . The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituent on Benzimidazole Molecular Weight (g/mol) Key Features Reference
N-{[1-(2-Ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide (Target) 2-Ethoxyethyl ~375 (estimated) Ethoxyethyl enhances solubility; furan carboxamide enables H-bonding N/A
N-{2-[1-(2-Methylprop-2-en-1-yl)benzimidazol-2-yl]ethyl}-2-furamide 2-Methylallyl 331.4 Allyl group increases lipophilicity; shorter linker may reduce flexibility
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Phenylethyl 331.4 Aromatic phenylethyl group enhances π-π interactions; stereocenter at C1
2-Furyl-N-({1-[(4-Methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide 4-Methoxyphenylmethyl 375.4 Methoxy group improves membrane permeability; bulkier substituent
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazol ring (non-benzimidazole) 371.4 Thiazol replaces benzimidazole; methoxybenzyl group alters binding affinity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethoxyethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic 2-methylallyl (logP ~3.7 in ) and phenylethyl (logP ~3.7 in ) analogs. The 4-methoxyphenylmethyl substituent () may balance lipophilicity and solubility due to the methoxy group’s polarity.
  • Molecular Weight : All analogs fall within 331–375 g/mol, adhering to Lipinski’s rule for drug-likeness (<500 g/mol).
  • Hydrogen-Bonding Capacity: The furan carboxamide group provides H-bond donors/acceptors (TPSA ~70–90 Ų), critical for target engagement.

Biological Activity

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide, commonly known as Bilastine, is a compound belonging to the benzimidazole family. This compound exhibits a range of biological activities, primarily due to its interaction with various biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Bilastine has a unique structure that combines a benzimidazole core with a furan carboxamide moiety. This structural configuration is significant for its pharmacological properties.

PropertyValue
Chemical FormulaC18H22N4O3
Molecular Weight342.39 g/mol
CAS Number920114-44-9
SolubilitySoluble in water

Bilastine functions primarily as a selective antagonist of the H1 histamine receptor. Its mechanism includes:

  • Histamine Receptor Blockade : By blocking H1 receptors, Bilastine effectively reduces allergic symptoms such as itching, sneezing, and nasal congestion.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
  • Cell Proliferation Inhibition : Research indicates that Bilastine can inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.

Antihistaminic Activity

Bilastine is primarily recognized for its antihistaminic properties. Clinical studies have demonstrated its efficacy in treating allergic rhinitis and urticaria. A randomized controlled trial showed that Bilastine significantly reduced total nasal symptom scores compared to placebo.

Anticancer Potential

Recent studies have explored the anticancer potential of Bilastine. For instance, it has been shown to inhibit the growth of human breast cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways such as PI3K/Akt and MAPK has been implicated in these effects.

Antimicrobial Activity

Bilastine exhibits antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Clinical Trial on Allergic Rhinitis

A double-blind clinical trial involving 300 patients with allergic rhinitis demonstrated that participants receiving Bilastine experienced a significant improvement in symptoms compared to those receiving a placebo. The study reported a reduction in nasal congestion and overall symptom severity after two weeks of treatment.

In Vitro Study on Cancer Cells

An in vitro study assessed the effects of Bilastine on MCF-7 breast cancer cells. Results indicated that treatment with Bilastine at concentrations of 10 µM led to a 50% reduction in cell viability over 48 hours, along with increased markers of apoptosis.

Pharmacokinetics

Bilastine is characterized by rapid absorption and a long half-life, allowing for once-daily dosing. Studies indicate that peak plasma concentrations are reached within 1-3 hours post-administration, making it suitable for chronic use in allergic conditions.

Safety Profile

Clinical trials have established a favorable safety profile for Bilastine, with common side effects being mild and transient. Drowsiness was reported less frequently compared to first-generation antihistamines, underscoring its suitability for daytime use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.